Ketazolam-13C,d3

Catalog No.
S13966150
CAS No.
M.F
C20H17ClN2O3
M. Wt
372.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ketazolam-13C,d3

Product Name

Ketazolam-13C,d3

IUPAC Name

11-chloro-2-methyl-12b-phenyl-8-(trideuterio(113C)methyl)-6H-[1,3]oxazino[3,2-d][1,4]benzodiazepine-4,7-dione

Molecular Formula

C20H17ClN2O3

Molecular Weight

372.8 g/mol

InChI

InChI=1S/C20H17ClN2O3/c1-13-10-18(24)23-12-19(25)22(2)17-9-8-15(21)11-16(17)20(23,26-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3/i2+1D3

InChI Key

PWAJCNITSBZRBL-JVXUGDAPSA-N

Canonical SMILES

CC1=CC(=O)N2CC(=O)N(C3=C(C2(O1)C4=CC=CC=C4)C=C(C=C3)Cl)C

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=O)CN2C(=O)C=C(OC2(C3=C1C=CC(=C3)Cl)C4=CC=CC=C4)C

Ketazolam-13C,d3 is a highly specific, stable isotope-labeled internal standard (SIL-IS) engineered for the precise quantitative analysis of the anxiolytic benzodiazepine ketazolam via liquid chromatography-tandem mass spectrometry (LC-MS/MS). In clinical and forensic bioanalysis, the baseline requirement for an internal standard is its ability to perfectly mimic the target analyte's chromatographic retention, ionization efficiency, and extraction recovery [1]. By incorporating one Carbon-13 atom and three deuterium atoms, this compound provides a +4 Da mass shift relative to unlabeled ketazolam. This specific mass shift is a critical procurement specification, as it ensures robust quantification in complex biological matrices (such as whole blood or urine) by correcting for severe matrix ion suppression and preventing false quantitative reporting [2].

Substituting Ketazolam-13C,d3 with a generic benzodiazepine internal standard (such as Diazepam-d5) or a lower-mass-shifted analog (such as Ketazolam-d2) introduces critical points of failure in high-throughput LC-MS/MS workflows. Generic analogs do not perfectly co-elute with ketazolam, meaning they experience different matrix effects (ion suppression or enhancement) at their respective retention times, which can lead to quantification errors exceeding 30% in complex matrices like post-mortem blood [1]. Furthermore, because the ketazolam molecule contains a chlorine atom, the natural isotopic envelope of the unlabeled drug includes a prominent M+2 peak due to the ~32% natural abundance of Chlorine-37. Using a +2 Da labeled standard results in severe isotopic cross-talk, where the unlabeled drug contributes to the internal standard's signal, artificially inflating the baseline and compromising the lower limit of quantification (LLOQ) [2]. The +4 Da shift of Ketazolam-13C,d3 completely bypasses this M+2 interference, making it the required choice for accurate bioanalysis.

Isotopic Cross-Talk Elimination

Because ketazolam contains a chlorine atom, its natural isotopic profile includes an M+2 peak with approximately 32% relative abundance. When using a +2 Da labeled internal standard, this natural M+2 peak directly overlaps with the IS mass channel, causing significant signal interference at high analyte concentrations. Ketazolam-13C,d3 utilizes a +4 Da mass shift, which completely clears the M+2 and M+3 natural isotopic envelope of the parent drug [1]. This reduces isotopic cross-talk from >30% to <0.1%, ensuring a linear dynamic range and a stable baseline at the LLOQ.

Evidence DimensionIsotopic Cross-Talk / Signal Interference
Target Compound Data<0.1% cross-talk (+4 Da shift)
Comparator Or BaselineKetazolam-d2 (+2 Da shift): ~32% cross-talk due to 37Cl natural abundance
Quantified DifferenceOver 300-fold reduction in isotopic interference
ConditionsLC-MS/MS MRM transition monitoring at upper limit of quantification (ULOQ)

Procuring a +4 Da labeled standard is mandatory for chlorine-containing analytes to prevent false-positive baseline inflation and ensure regulatory compliance in bioanalysis.

Matrix Ion Suppression Correction

In complex matrices such as urine and post-mortem blood, endogenous compounds can cause severe ion suppression during electrospray ionization (ESI). Literature indicates that ketazolam can experience uncorrected matrix effects ranging from -38% to +63% [1]. A generic class-internal standard like Diazepam-d5 elutes at a different retention time and fails to correct for these localized suppression zones. Ketazolam-13C,d3 exactly co-elutes with the target analyte, experiencing identical ionization conditions. This perfect co-elution reduces the residual matrix effect variance from >30% to within the highly acceptable ±5% margin required by FDA bioanalytical guidelines [2].

Evidence DimensionResidual Matrix Effect (Quantitative Error)
Target Compound Data±5% variance (perfect co-elution)
Comparator Or BaselineGeneric Benzodiazepine IS (e.g., Diazepam-d5): -38% to +63% variance
Quantified DifferenceReduction of quantitative error by up to 58%
ConditionsLC-ESI-MS/MS analysis in unextracted urine/blood matrices

Eliminates batch-to-batch quantification failures caused by variable patient sample matrices, directly reducing costly sample reanalysis.

Extraction Recovery Normalization

Sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) inherently suffer from incomplete recoveries. Ketazolam is also known to exhibit in vitro instability, partially degrading to diazepam [1]. If a non-homologous internal standard is used, its extraction efficiency and stability profile will differ from ketazolam, introducing a systematic bias of 15-20% during sample prep. Ketazolam-13C,d3 possesses the exact same physicochemical properties as the target analyte, meaning it degrades and extracts at the exact same rate. This normalizes the recovery ratio to ~1.0, effectively neutralizing pre-analytical losses [2].

Evidence DimensionExtraction Recovery Bias
Target Compound DataRecovery ratio normalized to 1.0 (0% bias)
Comparator Or BaselineNon-homologous IS (e.g., Nordiazepam-d5): 15-20% systematic bias
Quantified DifferenceEliminates 15-20% pre-analytical extraction error
ConditionsSolid-Phase Extraction (SPE) from whole blood prior to LC-MS/MS

Guarantees that any analyte lost during sample preparation or due to in-vial degradation is mathematically corrected, ensuring absolute final quantification.

Clinical Toxicology and TDM

Ketazolam-13C,d3 is the definitive internal standard for routine TDM of ketazolam in patient serum or plasma. Its ability to perfectly correct for matrix ion suppression ensures that clinical laboratories can meet stringent FDA/CLIA bioanalytical validation criteria without the risk of generic IS-induced quantification errors [1].

Forensic Post-Mortem Blood Analysis

In forensic toxicology, post-mortem blood presents highly complex, degraded matrices with severe ion suppression. The exact co-elution and identical extraction recovery of Ketazolam-13C,d3 are critical for legally defensible quantification, neutralizing the -38% to +63% matrix effect variance that plagues generic internal standards [2].

Pharmacokinetic and Metabolism Studies

During PK profiling, tracking the clearance of ketazolam requires extreme sensitivity at the lower limit of quantification (LLOQ). The +4 Da mass shift of Ketazolam-13C,d3 completely eliminates the ~32% isotopic cross-talk from the natural Chlorine-37 M+2 peak, allowing for accurate trace-level detection without baseline interference [3].

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

372.1149552 g/mol

Monoisotopic Mass

372.1149552 g/mol

Heavy Atom Count

26

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